molecular formula C18H19ClN2O4 B2532812 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 874599-78-7

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2532812
CAS No.: 874599-78-7
M. Wt: 362.81
InChI Key: PUNMMMNXFRLXFT-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 7-chloro-3-methyl-substituted benzofuran core esterified with a [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl group. The chlorine substituent at position 7 and methyl group at position 3 on the benzofuran ring likely enhance lipophilicity and metabolic stability, which are critical for bioactivity.

For instance, the closely related compound 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate (CAS: 1209172-26-8) shares the same benzofuran core but differs in the ester alkyl chain (ethyl vs. methyl), with a molecular formula of C19H21ClN2O4 and molecular weight 376.8 .

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 7-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-10(2)18(4,9-20)21-14(22)8-24-17(23)15-11(3)12-6-5-7-13(19)16(12)25-15/h5-7,10H,8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNMMMNXFRLXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a derivative of benzofuran, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and inhibition of acetylcholinesterase (AChE), along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H18ClN3O5C_{16}H_{18}ClN_3O_5. The structural complexity allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Research has demonstrated that benzofuran derivatives exhibit significant antibacterial properties. A study evaluating a series of synthesized benzofuran compounds found that several displayed promising efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis. Notably, the compound 10b was identified as having an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics like penicillin, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
10bBacillus subtilis1.25 ± 0.60
PenicillinBacillus subtilis1.00 ± 1.50

Acetylcholinesterase Inhibition

The compound's ability to inhibit AChE has also been explored. A study utilized Ellman’s method to assess the inhibitory effects of various benzofuran derivatives on AChE activity. The results indicated that while all synthesized compounds had some level of inhibition, 10d exhibited the most potent activity with an IC50 value of 0.55±1.00μM0.55\pm 1.00\,\mu M, suggesting it could be a valuable lead for developing anti-Alzheimer's drugs .

CompoundIC50 (µM)% Inhibition
10d0.55 ± 1.0081.45 ± 0.50
10a0.88 ± 0.50-
10b1.50 ± 1.00Moderate

Case Studies

Recent studies have focused on modifying the benzofuran structure to enhance biological activity. For instance, modifications in the aryl ring linked to the triazole scaffold have shown to influence AChE inhibitory activity significantly, suggesting that further structural optimization could yield even more potent derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Benzofuran Positions) Key Functional Groups
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate (Target) C18H19ClN2O4 ~361.8* 7-Cl, 3-CH3 Ester, carbamoyl, cyano
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate C19H21ClN2O4 376.8 7-Cl, 3-CH3 Ester (ethyl), carbamoyl, cyano
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C12H11FO3S 254.3 5-F, 7-CH3, 3-SCH3 Carboxylic acid, methylsulfanyl, fluoro

*Calculated based on structural analogy to .

Key Observations :

Substituent Effects: The target compound and its ethyl analog differ only in the ester alkyl chain (methyl vs. ethyl). Compared to the fluorinated benzofuran in , the target lacks a 5-fluoro substituent but includes chlorine at position 5. Chlorine’s higher electronegativity and larger atomic radius could enhance membrane permeability and metabolic stability relative to fluorine. The methylsulfanyl group in introduces sulfur-based hydrophobicity and hydrogen-bonding disruption, absent in the target compound.

Synthetic Routes :

  • The ethyl analog is synthesized via esterification and carbamoylation, while the fluorinated compound in uses hydrolysis of an ethyl ester precursor (KOH/MeOH/H2O) followed by acidification. The target compound likely follows a similar pathway, with adjustments for the methyl ester.

Structural Features :

  • Benzofuran rings in analogs like are planar (mean deviation: 0.005 Å), facilitating π-π stacking in crystal lattices. The target compound’s planarity is expected to be similar, promoting solid-state stability.
  • Intermolecular hydrogen bonding (e.g., O–H⋯O in ) is critical for dimerization and crystallinity. The target’s carbamoyl group may form N–H⋯O bonds, though this requires experimental confirmation.

Pharmacological and Physicochemical Implications

  • Lipophilicity and Bioavailability : The ethyl analog has higher lipophilicity (due to the longer alkyl chain) than the target compound, which may enhance tissue penetration but reduce aqueous solubility.
  • Steric Hindrance: The [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl group introduces significant steric bulk, possibly limiting binding to narrow enzymatic pockets compared to the smaller acetic acid group in .

Methodological Considerations

Structural analyses of benzofuran derivatives often rely on X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation . For example, the planarity and hydrogen-bonding patterns in were determined using these tools, underscoring their importance in elucidating structure-activity relationships.

Preparation Methods

Acid Chloride-Mediated Esterification

An alternative pathway involves converting the benzofuran acid (3) to its acid chloride (9) using oxalyl chloride (COCl)₂ in DCM with catalytic DMF (0°C to 25°C, 2 hours). The chloride is then reacted with the carbamoylmethyl alcohol (7) in pyridine at 0°C, yielding the ester (8) in 68–72% yield. While this method avoids DCC, it requires stringent moisture control to prevent hydrolysis of the acid chloride.

Base-Catalyzed Transesterification

A less efficient route involves transesterification of methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate (10) with the carbamoylmethyl alcohol (7) using sodium methoxide (NaOMe) in methanol. However, yields are suboptimal (50–55%) due to competing saponification of the ester.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 4.82 (s, 2H, OCH₂), 3.12 (s, 1H, NH), 2.56 (s, 3H, CH₃), 1.48 (s, 6H, (CH₃)₂).
  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98%.

Industrial-Scale Considerations

For bulk synthesis, the DCC-mediated esterification is scaled using toluene as a solvent to facilitate easy removal of dicyclohexylurea via filtration. Continuous flow reactors are recommended for the cyclization step to enhance throughput and reduce reaction times.

Challenges and Mitigation Strategies

  • Nitrile Hydrolysis : The 1-cyano group is susceptible to hydrolysis under acidic or basic conditions. Strict pH control (pH 6–8) during esterification prevents undesired conversion to carboxamide.
  • Solvent Residues : Residual DMSO from earlier steps is removed via aqueous extraction to avoid side reactions in subsequent stages.

Q & A

What cascade reaction strategies are effective for synthesizing benzofuran derivatives like [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate?

Answer: A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is highly effective for constructing benzofuran cores. This method, demonstrated in the synthesis of structurally related compounds (e.g., coumestrol and lespedezol A1), involves sequential bond reorganization and aromatic stabilization steps. Key steps include:

  • Substrate Design: Use phenolic precursors with ortho-substituents to direct sigmatropic shifts.
  • Reaction Optimization: Employ NaH/THF at 0°C to deprotonate phenolic hydroxyl groups, facilitating nucleophilic attack and subsequent rearrangement .
  • Stereoelectronic Control: The steric bulk of the 1-cyano-1,2-dimethylpropyl group may influence regioselectivity during carbamoylation.

Advanced Note: For derivatives with electron-withdrawing groups (e.g., Cl at position 7), adjust reaction temperatures to mitigate premature cyclization.

How can SHELX be optimized for resolving crystallographic discrepancies in this compound’s structure?

Answer: SHELX is widely used for small-molecule refinement. For this compound:

  • Data Collection: Ensure high-resolution (<1.0 Å) data to resolve steric clashes between the cyano and carbamoyl groups.
  • Refinement Protocols: Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) of the methyl and chloro substituents to avoid overfitting .
  • Discrepancy Analysis: Cross-validate with Fourier-difference maps to identify misplaced atoms. For example, the 7-chloro substituent’s position should align with electron density peaks in the benzofuran plane .

Advanced Note: For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin laws without distorting molecular geometry .

What role does steric hindrance play in the reactivity of the carbamoyl-methyl group?

Answer: The 1-cyano-1,2-dimethylpropyl group creates a sterically congested environment that:

  • Slows Nucleophilic Attack: Hinders access to the carbamoyl carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Directs Regioselectivity: Forces reactions (e.g., acylations) to occur at the less hindered benzofuran 2-carboxylate position.
    Methodological Insight: Kinetic studies using in situ IR spectroscopy can track reaction progress under varying steric conditions .

How do electronic effects of the 7-chloro substituent influence spectroscopic characterization?

Answer: The electron-withdrawing Cl atom at position 7:

  • Deshields Adjacent Protons: In 1H^1H NMR, the H-6 proton resonates downfield (δ ~7.8–8.2 ppm).
  • Enhances X-ray Diffraction Contrast: The heavy Cl atom improves phasing accuracy in crystallography, as seen in analogous iodinated benzofurans .
    Advanced Analysis: DFT calculations (B3LYP/6-311+G*) can model the Cl atom’s impact on frontier molecular orbitals, aiding in predicting redox behavior.

What validation steps are critical when using ORTEP-3 for 3D structural visualization?

Answer: ORTEP-3’s GUI enables:

  • Thermal Ellipsoid Calibration: Adjust displacement parameters to ensure ellipsoids represent 50% probability surfaces, avoiding overinterpretation of disordered regions.
  • Overlay Experiments: Compare the compound’s structure with known benzofuran derivatives to validate bond lengths (e.g., C-O in carboxylate: ~1.34 Å) .
    Pro Tip: Export CIF files from SHELXL directly to ORTEP-3 to maintain metadata integrity .

How can conflicting NMR and crystallographic data for the cyano group’s conformation be reconciled?

Answer: Discrepancies arise from dynamic processes in solution vs. static crystal packing:

  • VT-NMR Studies: Perform variable-temperature 13C^{13}C NMR to detect rotational barriers around the C-CN bond.
  • Hirshfeld Surface Analysis: In crystals, intermolecular interactions (e.g., C-H···N) may lock the cyano group in a specific orientation, differing from solution conformers .

What synthetic routes minimize byproducts during carbamoylation of the benzofuran core?

Answer: To suppress side reactions (e.g., hydrolysis or dimerization):

  • Protecting Groups: Temporarily protect the 7-chloro position with a trimethylsilyl group before carbamoylation.
  • Low-Temperature Coupling: Use EDCI/HOBt in dichloromethane at −20°C to activate the carboxylate without degrading the cyano group .

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